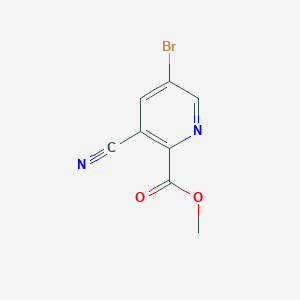

Methyl 5-bromo-3-cyanopicolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-bromo-3-cyanopicolinate is an organic compound that belongs to the class of picolinates, which are derivatives of picolinic acid. This compound is characterized by the presence of a bromine atom at the 5-position, a cyano group at the 3-position, and a methyl ester group. It is commonly used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-cyanopicolinate typically involves the bromination of 3-cyanopicolinic acid followed by esterification. One common method includes:

Bromination: The starting material, 3-cyanopicolinic acid, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 5-position.

Esterification: The brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and esterification steps.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-3-cyanopicolinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products:

Nucleophilic Substitution: Substituted picolinates with various functional groups replacing the bromine atom.

Reduction: 3-aminopicolinate derivatives.

Oxidation: 5-bromo-3-cyanopicolinic acid.

Scientific Research Applications

Methyl 5-bromo-3-cyanopicolinate is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: As a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-cyanopicolinate depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand by binding to specific sites on proteins or enzymes, thereby modulating their activity. The cyano and bromine groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Methyl 5-chloro-3-cyanopicolinate: Similar structure but with a chlorine atom instead of bromine.

Methyl 5-fluoro-3-cyanopicolinate: Similar structure but with a fluorine atom instead of bromine.

Methyl 5-iodo-3-cyanopicolinate: Similar structure but with an iodine atom instead of bromine.

Uniqueness: Methyl 5-bromo-3-cyanopicolinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions in various reactions.

Biological Activity

Methyl 5-bromo-3-cyanopicolinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings regarding its biological activity, including case studies, data tables, and detailed research insights.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a bromine atom and a cyano group attached to a picolinate framework. Its chemical formula is C8H7BrN2O2 and it has notable solubility in organic solvents, which facilitates its use in various biological assays.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated the effects of this compound on various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 9.57 ± 0.62 | Induction of apoptosis via caspase activation |

| A-549 | 12.20 ± 1.54 | Cell cycle arrest at G2/M phase |

The compound's mechanism involves the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins. The Bax/Bcl-2 ratio significantly increased, suggesting a shift towards pro-apoptotic signaling pathways.

Molecular Mechanisms

Molecular docking studies have provided insights into how this compound interacts with key proteins involved in cancer progression. It was found to bind effectively to the active sites of various targets, including those involved in angiogenesis and cell proliferation.

Case Study: Induction of Apoptosis

In a controlled experiment, treatment with this compound resulted in:

- Caspase Activation : Caspase-3 and caspase-9 levels were significantly elevated, indicating the activation of both extrinsic and intrinsic apoptotic pathways.

- Cell Cycle Analysis : Flow cytometry revealed an increase in sub-G1 phase cells, indicating apoptosis, alongside a reduction in cells in the G1 phase.

Antimicrobial Activity

Beyond its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have tested its efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's antimicrobial action may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways within the microorganisms.

Safety and Toxicity

While this compound exhibits significant biological activity, its safety profile has also been assessed. Preliminary toxicity studies indicate that at therapeutic concentrations, the compound does not exhibit significant cytotoxicity towards normal human cell lines, suggesting a favorable therapeutic index.

Properties

IUPAC Name |

methyl 5-bromo-3-cyanopyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c1-13-8(12)7-5(3-10)2-6(9)4-11-7/h2,4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZRURBKCDBRQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.